molecular formula C23H19N3O4 B5158983 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B5158983
M. Wt: 401.4 g/mol
InChI Key: DEEZBMSJWHVFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly known as MNBD and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of MNBD is not fully understood, but it is believed to involve the inhibition of certain enzymes. MNBD has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which can have various effects on physiological processes.
Biochemical and Physiological Effects:
MNBD has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase, MNBD has been shown to have antioxidant properties. MNBD has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced cell death in neuronal cells.

Advantages and Limitations for Lab Experiments

MNBD has several advantages for lab experiments, including its potential as a fluorescent probe for imaging studies and its inhibitory effect on certain enzymes. However, MNBD also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for MNBD research, including further studies on its mechanism of action and potential applications in drug discovery and development. Additionally, MNBD has potential applications in imaging studies and as a neuroprotective agent, which should be further explored. Overall, MNBD has shown promise in various scientific research fields, and further studies are needed to fully understand its potential applications.

Synthesis Methods

MNBD can be synthesized using a variety of methods, including the reaction of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenylamine with 3-methyl-4-nitrobenzoyl chloride in the presence of a base. The resulting product is MNBD, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

MNBD has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and neuroscience. MNBD has been shown to have an inhibitory effect on certain enzymes, which may be useful in drug discovery and development. Additionally, MNBD has been studied for its potential as a fluorescent probe for imaging studies.

properties

IUPAC Name

3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-13-4-9-21-19(10-13)25-23(30-21)17-6-5-14(2)18(12-17)24-22(27)16-7-8-20(26(28)29)15(3)11-16/h4-12H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEZBMSJWHVFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.